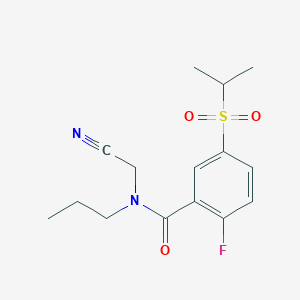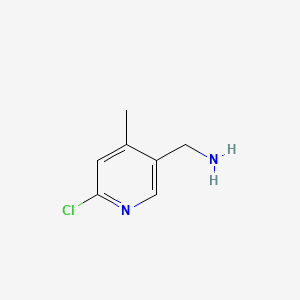
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide" is a structurally complex benzamide derivative. Benzamide derivatives are a class of compounds that have been extensively studied due to their diverse range of biological activities, including anti-inflammatory, antiallergy, prokinetic, antioxidant, and anticancer properties. The specific compound is not directly mentioned in the provided papers, but insights can be drawn from related research on benzamide derivatives.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl group and an amine. For example, the synthesis of N-substituted benzyl/phenyl benzamides involves the reaction of carboxylic acids with amines or the acylation of amines with acid chlorides or anhydrides . The synthesis of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides, which shares structural similarities with the compound of interest, was achieved and evaluated for antiallergy activity . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of a benzoyl group attached to an amine. The specific compound includes additional functional groups such as a dimethylamino group, a phenylpiperazine moiety, and a trifluoromethyl group. These groups can influence the compound's binding affinity to various biological targets. For instance, the presence of a dimethylamino group has been associated with antiallergy activity , while the piperazine ring is known for its prokinetic effects .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including hydrolysis of the amide bond, nucleophilic substitution, and electrophilic aromatic substitution. The reactivity of these compounds can be influenced by the substituents present on the benzamide core. For example, the introduction of electron-donating or electron-withdrawing groups can affect the compound's reactivity towards different reagents or enzymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of a trifluoromethyl group, for instance, can increase the compound's lipophilicity, potentially affecting its pharmacokinetic properties . The dimethylamino and phenylpiperazine groups can also impact the solubility and stability of the compound. The specific physical and chemical properties of "N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide" would need to be determined experimentally, but insights can be drawn from related compounds .
Propiedades
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31F3N4O/c1-33(2)22-14-12-21(13-15-22)26(35-18-16-34(17-19-35)23-8-4-3-5-9-23)20-32-27(36)24-10-6-7-11-25(24)28(29,30)31/h3-15,26H,16-20H2,1-2H3,(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAFMTQPEXJQPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2C(F)(F)F)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

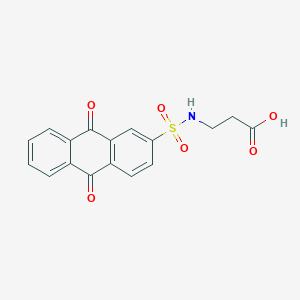

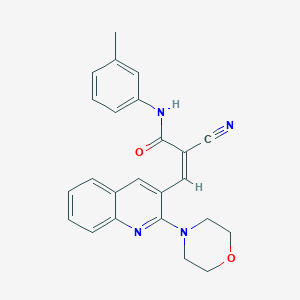
![[4-Hydroxy-4-[3-(trifluoromethoxy)phenyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B3000668.png)
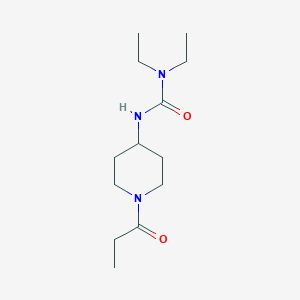
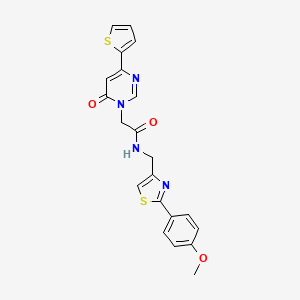

![Spiro[3.5]nonane-6-carboxylic acid](/img/structure/B3000676.png)
![N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B3000679.png)
![5-bromo-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide](/img/structure/B3000681.png)
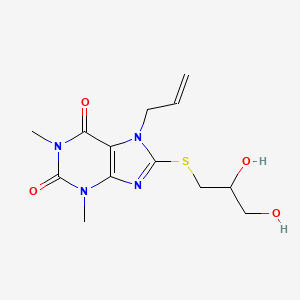
![3-Methoxy-N-[(4-methoxythian-4-yl)methyl]benzamide](/img/structure/B3000683.png)
